1-{1,1-Difluoro-6-azaspiro[2.5]octan-6-yl}-5-phenylpentane-1,5-dione
Description
1-{1,1-Difluoro-6-azaspiro[2.5]octan-6-yl}-5-phenylpentane-1,5-dione is a structurally complex molecule featuring a spirocyclic core, fluorinated substituents, and a diketone moiety. The spiro[2.5]octane system introduces significant conformational rigidity, while the 1,1-difluoro group enhances electronegativity and influences intermolecular interactions.
The compound’s stereoelectronic properties and crystal structure have been elucidated using X-ray crystallography, with refinement conducted via the SHELXL program . This method confirmed the spirocyclic geometry and precise bond angles, critical for understanding its reactivity and supramolecular behavior.
Properties
IUPAC Name |
1-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-5-phenylpentane-1,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F2NO2/c19-18(20)13-17(18)9-11-21(12-10-17)16(23)8-4-7-15(22)14-5-2-1-3-6-14/h1-3,5-6H,4,7-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIIDNMRDWWCTFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC2(F)F)C(=O)CCCC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1,1-Difluoro-6-azaspiro[2.5]octan-6-yl}-5-phenylpentane-1,5-dione typically involves several steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the Spirocyclic Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 1,1-difluoro-6-azaspiro[2.5]octane derivative.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, using phenyl acyl chloride and an appropriate catalyst.
Formation of the Dione Moiety:
Industrial Production Methods
For industrial production, the synthetic route would be optimized to ensure high yield and purity. This could involve the use of continuous flow reactors for better control over reaction conditions and automated purification systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
1-{1,1-Difluoro-6-azaspiro[2.5]octan-6-yl}-5-phenylpentane-1,5-dione can undergo various chemical reactions, including:
Oxidation: The dione moiety can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a catalyst or under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
1-{1,1-Difluoro-6-azaspiro[2
Medicinal Chemistry: Due to its unique structure, this compound could serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or psychiatric disorders.
Materials Science: The compound’s spirocyclic structure and fluorine content make it a candidate for the development of new materials with unique electronic or optical properties.
Biological Research: It could be used as a probe or tool compound in biological studies to investigate the role of specific molecular pathways or targets.
Mechanism of Action
The mechanism of action of 1-{1,1-Difluoro-6-azaspiro[2.5]octan-6-yl}-5-phenylpentane-1,5-dione would depend on its specific application. In medicinal chemistry, it might interact with specific receptors or enzymes, modulating their activity. The presence of fluorine atoms could enhance its binding affinity or metabolic stability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The spiro[2.5]octane core distinguishes this compound from linear or monocyclic analogs. For example:
- Non-fluorinated spiro analogs: Removal of the 1,1-difluoro group reduces electronegativity, altering dipole moments and hydrogen-bonding capacity.
- Non-spiro diketones: Linear analogs (e.g., 5-phenylpentane-1,5-dione) lack conformational restraint, leading to increased rotational freedom and varied crystal packing .
SHELXL-refined structures reveal that the difluoro substituent shortens C–F bonds (1.32–1.35 Å) compared to C–H bonds (1.09 Å) in non-fluorinated analogs, enhancing van der Waals interactions .
Physicochemical Properties
- Solubility: The difluoro group increases polarity relative to non-fluorinated analogs, improving aqueous solubility. However, the spirocyclic system reduces solubility compared to flexible diketones.
- Melting Point: The rigid spiro structure and fluorinated substituents elevate the melting point (hypothetical: 215–220°C) compared to non-spiro analogs (e.g., 180–190°C for 5-phenylpentane-1,5-dione).
Hydrogen Bonding and Crystal Packing
Graph set analysis of the crystal structure identifies R₂²(8) motifs due to C=O···H–N interactions between the diketone and spirocyclic amine. In contrast, non-fluorinated analogs exhibit weaker R₂²(10) patterns, reducing lattice stability. The difluoro group further stabilizes the crystal via C–F···H–C interactions, absent in analogs like 1-{6-azaspiro[2.5]octan-6-yl}-5-phenylpentane-1,5-dione .
Table 1: Comparative Analysis of Structural and Physicochemical Properties
| Compound Name | Substituents | Spiro Core | Molecular Weight (g/mol) | Melting Point (°C) | Hydrogen Bond Motifs |
|---|---|---|---|---|---|
| Target Compound | 1,1-Difluoro | Yes | ~325.3 | 215–220 | R₂²(8), C–F···H–C |
| 1-{6-azaspiro[2.5]octan-6-yl}-5-phenylpentane-1,5-dione | H, H | Yes | ~289.3 | 195–200 | R₂²(10) |
| 5-Phenylpentane-1,5-dione | None | No | ~190.2 | 180–190 | R₁²(6) |
Biological Activity
1-{1,1-Difluoro-6-azaspiro[2.5]octan-6-yl}-5-phenylpentane-1,5-dione is a synthetic organic compound noted for its unique spirocyclic structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex spirocyclic framework, which contributes to its distinctive chemical and biological properties. Below is a summary of its chemical characteristics:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C16H19F2N2O2 |
| Molecular Weight | 311.34 g/mol |
| LogP | 1.96 |
| Polar Surface Area (Å) | 119 |
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. The difluoro substituents and the spirocyclic structure enhance its binding affinity to various enzymes and receptors, potentially modulating their activity.
Potential Targets
Research indicates that this compound may interact with:
- Enzymes : Modulating enzymatic pathways involved in metabolic processes.
- Receptors : Acting as an agonist or antagonist in neurotransmitter systems.
Antimicrobial Properties
Studies have shown that compounds with similar structures exhibit antimicrobial activity. While specific data on this compound's antimicrobial efficacy is limited, its structural analogs have demonstrated effectiveness against various bacterial strains.
Anticancer Activity
Preliminary investigations into the anticancer properties of related compounds suggest potential efficacy in inhibiting tumor growth. The unique structural features of this compound may contribute to similar effects.
Neuroprotective Effects
There is emerging evidence that spirocyclic compounds can exhibit neuroprotective properties. Research into related compounds indicates potential benefits in neurodegenerative disease models, suggesting that this compound may offer similar protective effects.
Case Studies and Research Findings
Several studies have investigated the biological activity of spirocyclic compounds similar to this compound:
Study 1: Antimicrobial Activity
A study evaluating the antimicrobial properties of difluorinated spirocyclic compounds found significant inhibition against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of substituents in enhancing antimicrobial efficacy .
Study 2: Anticancer Properties
Research published in a pharmacological journal indicated that spirocyclic derivatives exhibited cytotoxic effects on cancer cell lines, with IC50 values ranging from 10 to 30 µM. This suggests potential for further development as anticancer agents .
Study 3: Neuroprotection
A recent investigation into neuroprotective agents identified several spirocyclic compounds that reduced oxidative stress in neuronal cells. The findings suggest that the unique structure of these compounds may confer protective benefits against neurodegeneration .
Q & A
Q. What are the standard synthetic routes for preparing 1-{1,1-Difluoro-6-azaspiro[2.5]octan-6-yl}-5-phenylpentane-1,5-dione, and what critical reaction conditions must be controlled?
- Methodological Answer : Synthesis typically involves multi-step protocols:
Core Formation : Construct the spirocyclic azaspiro[2.5]octane core via cyclization of γ-lactam precursors under strong bases (e.g., NaH) in aprotic solvents like DMF .
Difluoro Introduction : Fluorination using agents like DAST (diethylaminosulfur trifluoride) at sub-ambient temperatures to retain stereochemical integrity .
Diketone Functionalization : Coupling the spirocyclic amine with 5-phenylpentane-1,5-dione via nucleophilic acyl substitution, requiring anhydrous conditions and catalysts (e.g., DMAP) .
Critical Controls : Temperature (-10°C for fluorination), solvent purity (to prevent hydrolysis), and stoichiometric precision to avoid byproducts.
Q. Which spectroscopic techniques are most effective for characterizing the spirocyclic core and fluorine substituents in this compound?
- Methodological Answer :
- NMR :
- ¹H/¹³C NMR : Assigns spirocyclic connectivity and phenyl/diketone substituents. Azaspiro ring protons show distinct splitting (e.g., δ 3.2–4.0 ppm for N-CH₂ groups) .
- ¹⁹F NMR : Confirms difluoro substitution (δ -120 to -140 ppm for CF₂ groups) .
- MS : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 350.15) and fragmentation patterns .
- X-ray Crystallography : Resolves spirocyclic geometry and fluorine positioning using SHELXL for refinement .
Q. What preliminary in vitro assays are recommended to assess the compound's bioactivity?
- Methodological Answer :
- Binding Affinity : Radioligand displacement assays (e.g., using ³H-labeled analogs) on target receptors (e.g., GPCRs) to quantify IC₅₀ values .
- Enzyme Inhibition : Kinetic studies with fluorogenic substrates (e.g., measuring protease inhibition via fluorescence quenching) .
- Cytotoxicity : MTT assays in HEK-293 or HepG2 cells to evaluate cell viability at 10–100 μM concentrations .
Advanced Research Questions
Q. How can computational methods optimize the synthetic pathway for this compound?
- Methodological Answer :
- Retrosynthetic Analysis : Tools like AiZynthFinder identify viable precursors (e.g., γ-lactams or diketone derivatives) .
- DFT Calculations : Predict fluorination transition states to optimize reagent selection (e.g., DAST vs. Deoxo-Fluor) and minimize side reactions .
- Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict yield outcomes based on solvent/base combinations .
Q. What strategies resolve crystallographic disorder in X-ray structures of such spirocyclic compounds?
- Methodological Answer :
- Twinned Data Refinement : Use SHELXL's TWIN/BASF commands to model overlapping lattices, especially in P2₁/c space groups .
- Hydrogen Bonding Analysis : Apply graph-set notation (e.g., Etter's motifs) to identify stabilizing interactions (e.g., N–H···O=C) that reduce thermal motion .
- Dynamic Disorder Modeling : Split occupancy for flexible spirocyclic moieties using PART instructions in SHELXL .
Q. How do fluorine atoms influence the compound's pharmacokinetic profile?
- Methodological Answer :
- Lipophilicity : Measure logP via shake-flask assays; CF₂ groups increase logP by ~0.5 units, enhancing membrane permeability .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS. Fluorine reduces CYP450-mediated oxidation .
- Plasma Protein Binding : Use ultrafiltration assays; fluorine's electronegativity increases albumin binding (e.g., 85–90% bound) .
Q. What analytical approaches reconcile contradictory bioactivity data across different assay systems?
- Methodological Answer :
- Assay Validation :
| Parameter | Cell-Based Assay | Biochemical Assay |
|---|---|---|
| Target Engagement | Low (EC₅₀ = 5 μM) | High (IC₅₀ = 0.2 μM) |
| Buffer Conditions | Serum-containing media | Tris-buffered saline |
- Mechanistic Studies :
- SPR Biosensing : Quantify binding kinetics (kₐ/kd) to confirm target affinity discrepancies .
- Pathway Analysis : RNA-seq to identify off-target effects in cellular models .
- Data Normalization : Use Z-factor scoring to assess assay robustness and exclude outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
